molecular formula C15H21N3O2S B2436985 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034634-27-8

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2436985
CAS No.: 2034634-27-8
M. Wt: 307.41
InChI Key: WFSXSOAFPHPMOX-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. This molecule integrates a 3,4-dimethylbenzenesulfonamide moiety with a 1,5-dimethyl-1H-pyrazole group through an ethylamine linker, creating a versatile scaffold for drug discovery. The structural synergy between these components is significant; the sulfonamide group is a established pharmacophore in medicinal chemistry, known for its ability to inhibit various enzymes by coordinating with active sites, particularly metalloenzymes like carbonic anhydrases . Simultaneously, the pyrazole ring is a privileged structure in drug design, frequently leveraged for its diverse biological activities and role in forming hydrogen bonds . This molecular architecture suggests potential for multifaceted biological interactions. Primary research applications for this compound are anticipated in the development of enzyme inhibitors. Sulfonamide-containing compounds are extensively investigated as potent inhibitors for carbonic anhydrase isoforms (hCA I, II, etc.), which are relevant targets for conditions such as glaucoma, epilepsy, and edema . Furthermore, analogous pyrazole-sulfonamide hybrids have demonstrated compelling inhibitory activity against cholinesterases (AChE and BChE), making them promising candidates for research into Alzheimer's disease therapeutics . The compound's mechanism of action is expected to involve direct interaction with enzyme active sites; the sulfonamide group may act as a zinc-binding ligand in carbonic anhydrases, while the pyrazole ring could facilitate additional hydrophobic and van der Waals interactions within the enzyme's binding cavity, as observed in similar structures . Researchers value this compound for exploring structure-activity relationships (SAR) in heterocyclic chemistry, as the methyl substituents on both the pyrazole and benzene rings allow for fine-tuning of steric and electronic properties . The compound is offered with guaranteed high purity and is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or veterinary purposes. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-11-5-6-15(9-12(11)2)21(19,20)16-8-7-14-10-13(3)18(4)17-14/h5-6,9-10,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSXSOAFPHPMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NN(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential therapeutic activities such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes, resulting in therapeutic effects. The pyrazole ring may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-benzenesulfonamide: Lacks the additional methyl groups on the benzene ring.

    N-(2-(1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide: Lacks the methyl groups on the pyrazole ring.

    N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylbenzenesulfonamide: Has only one methyl group on the benzene ring.

Uniqueness

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of both the dimethyl-substituted pyrazole ring and the dimethyl-substituted benzenesulfonamide group. This combination enhances its biological activity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and biological research.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C14_{14}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : 298.39 g/mol

The structure consists of a sulfonamide group attached to a 3,4-dimethylbenzene moiety and a 1,5-dimethyl-1H-pyrazole group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets.

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes by mimicking substrate structures. This inhibition can disrupt metabolic pathways, leading to therapeutic effects.
  • Cellular Effects : Research indicates that compounds with similar structures can affect cellular processes such as autophagy and apoptosis, particularly in cancer cells. For instance, pyrazole derivatives have been shown to modulate mTORC1 activity, which is crucial for cell growth and metabolism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example:

  • Study Findings : Compounds with pyrazole moieties have demonstrated significant antiproliferative effects against various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells). These compounds not only inhibit cell proliferation but also induce autophagy, which may enhance their anticancer efficacy .

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential activity against bacterial infections.

Case Studies

  • Antiproliferative Activity : A study investigating the structure-activity relationship (SAR) of related compounds found that specific modifications to the pyrazole ring significantly enhanced antiproliferative effects in cancer cells. The study noted that compounds with a similar framework exhibited submicromolar activity against MIA PaCa-2 cells .
  • Autophagy Modulation : Another research highlighted that certain pyrazole-containing compounds could disrupt autophagic flux by interfering with mTORC1 reactivation during starvation conditions. This mechanism may provide insights into novel therapeutic strategies for cancer treatment .

Summary of Biological Activities

Activity TypeDescription
AnticancerSignificant antiproliferative effects in various cancer cell lines
AntimicrobialPotential activity against bacterial infections due to sulfonamide structure
Autophagy ModulationDisruption of autophagic flux; modulation of mTORC1 activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide to improve yield and purity?

  • Methodological Answer : Utilize statistical experimental design (e.g., factorial design) to identify critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a 2^k factorial design can systematically vary factors to determine optimal conditions while minimizing experimental runs . Monitor reaction progress via HPLC or NMR to track intermediates and byproducts. Purification strategies, such as column chromatography with gradient elution or recrystallization using solvent pairs (e.g., ethanol/water), should be tested for efficacy .

Q. What analytical techniques are most suitable for characterizing the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Confirmation : Combine 1H/13C NMR (to resolve pyrazole and sulfonamide moieties) with high-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points and phase transitions.
  • Solubility : Use shake-flask methods in solvents (e.g., DMSO, ethanol, water) followed by UV-Vis spectroscopy for quantification .
  • Table 1 : Example Data from Analogous Compounds
PropertyTechniqueExample Value (Analog)Reference
Melting PointDSC165–167°C
LogP (Lipophilicity)HPLC Retention Time3.2 ± 0.1

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional chemical hygiene plans (e.g., OSHA guidelines) for sulfonamide derivatives. Conduct a hazard assessment focusing on:

  • Toxicity : Use in vitro assays (e.g., MTT assay) to preliminarily evaluate cytotoxicity.
  • Exposure Control : Employ fume hoods for synthesis steps involving volatile reagents (e.g., sulfonation agents).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites in the pyrazole-sulfonamide framework.
  • Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) using AutoDock Vina or Schrödinger Suite. Validate predictions with in vitro enzyme inhibition assays .
  • Table 2 : Example Docking Scores (Hypothetical Data)
Target ProteinBinding Affinity (kcal/mol)Predicted IC50 (µM)
COX-2-8.31.2
Carbonic Anhydrase IX-7.15.6

Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound?

  • Methodological Answer : Apply systematic error analysis:

  • Reproducibility : Replicate experiments under identical conditions (e.g., solvent purity, temperature control ±0.5°C).
  • Data Normalization : Use internal standards (e.g., deuterated analogs in NMR) to correct for instrument variability.
  • Meta-Analysis : Compare findings with structurally similar compounds (e.g., 3,4-dimethylbenzenesulfonamide derivatives) to identify trends or outliers .

Q. What interdisciplinary approaches can enhance understanding of this compound’s environmental or metabolic fate?

  • Methodological Answer :

  • Environmental Persistence : Conduct OECD 301 biodegradation tests under aerobic conditions, quantifying half-life via LC-MS/MS.
  • Metabolic Pathways : Use hepatic microsome assays (human/rat) with LC-HRMS to identify phase I/II metabolites. Cross-reference with in silico tools like Meteor Nexus .
  • Collaborative Frameworks : Partner with chemical engineering labs for scale-up simulations (e.g., membrane separation for metabolite isolation) .

Methodological Training Resources

Q. What advanced courses or training modules are recommended for mastering experimental design in sulfonamide chemistry?

  • Answer : Enroll in courses such as CHEM/IBiS 416: Practical Training in Chemical Biology Methods & Experimental Design, which covers factorial design, orthogonal array testing, and statistical validation (e.g., ANOVA for batch variability) .

Q. How can researchers validate the scalability of synthetic protocols for this compound?

  • Answer : Implement process analytical technology (PAT) tools (e.g., in-line FTIR for real-time reaction monitoring) and apply QbD (Quality by Design) principles to identify critical quality attributes (CQAs) during pilot-scale synthesis .

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